An In-Depth Technical Guide to 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical structure, a proposed robust synthetic pathway with detailed experimental protocols, and a thorough analysis of its expected spectroscopic characteristics. This document is designed to serve as a practical resource, grounded in established chemical principles and supported by authoritative literature, to facilitate further research and application of this and related 1,3,4-oxadiazole scaffolds.
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and wide range of pharmacological activities.[1][2] Its prevalence in drug candidates stems from its favorable physicochemical properties, including metabolic stability, the ability to engage in hydrogen bonding, and its function as a bioisostere for amide and ester groups.[3]
Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][5] This wide-ranging bioactivity has fueled extensive research into the synthesis and derivatization of the 1,3,4-oxadiazole core, making it a cornerstone for the development of novel therapeutic agents.[1][2]
Unveiling the Structure: 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole
The molecule at the heart of this guide is 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole. Its structure is characterized by a central 1,3,4-oxadiazole ring substituted at the 2-position with a dimethoxymethyl group [-CH(OCH₃)₂] and at the 5-position with a phenyl group [-C₆H₅].
| Property | Value | Source |
| IUPAC Name | 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole | N/A |
| CAS Number | 1334148-84-3 | [6] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [6] |
| Molecular Weight | 220.22 g/mol | [6] |
| Canonical SMILES | COC(C1=NN=C(C2=CC=CC=C2)O1)OC | [6] |
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole.
A Proposed Synthetic Pathway: A Robust and Logical Approach
The proposed pathway is as follows:
Caption: Proposed two-step synthesis of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole.
Step 1: Synthesis of the N,N'-Diacylhydrazine Intermediate
The initial step involves the acylation of benzohydrazide with dimethoxyacetic acid to form the key intermediate, N'-(2,2-dimethoxyacetyl)benzohydrazide. This reaction is a standard amide bond formation.
Reaction:
Benzohydrazide + Dimethoxyacetic acid → N'-(2,2-dimethoxyacetyl)benzohydrazide
Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Ring
The formed diacylhydrazine intermediate is then subjected to cyclodehydration to yield the final product. A variety of dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common and potent choice.[5][8] Other reagents such as thionyl chloride (SOCl₂), polyphosphoric acid, and triflic anhydride have also been successfully employed for this type of cyclization.[2][7]
Reaction:
N'-(2,2-dimethoxyacetyl)benzohydrazide --(POCl₃)--> 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the proposed synthesis.
Materials and Reagents
-
Benzohydrazide
-
Dimethoxyacetic acid
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Ethanol or methanol for recrystallization
Step-by-Step Procedure
Step 1: Synthesis of N'-(2,2-dimethoxyacetyl)benzohydrazide
-
To a solution of dimethoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve benzohydrazide (1.0 eq) in anhydrous DCM.
-
Add the benzohydrazide solution to the activated acid mixture, followed by the dropwise addition of triethylamine or DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization if it is a solid.
Step 2: Synthesis of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole
-
To the purified N'-(2,2-dimethoxyacetyl)benzohydrazide (1.0 eq), add phosphorus oxychloride (5-10 eq) slowly at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole by flash column chromatography or recrystallization to yield the pure compound.
Spectroscopic Characterization: What to Expect
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the known spectroscopic data of analogous 1,3,4-oxadiazoles and molecules containing a dimethoxymethyl group, the following spectral data are anticipated.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the methine proton of the dimethoxymethyl group, and the methyl protons of the two methoxy groups.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (aromatic) | 7.4 - 8.1 | Multiplet |
| -CH(OCH₃)₂ (methine) | ~5.5 - 6.0 | Singlet |
| -CH(OCH₃)₂ (methyl) | ~3.3 - 3.6 | Singlet (6H) |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C=N (oxadiazole ring) | 160 - 165 |
| C-O (oxadiazole ring) | 155 - 160 |
| Phenyl-C (aromatic) | 120 - 135 |
| -CH(OCH₃)₂ (methine) | 95 - 105 |
| -CH(OCH₃)₂ (methyl) | 55 - 60 |
Note: The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (oxadiazole ring) | 1610 - 1650 |
| C-O-C (oxadiazole ring) | 1020 - 1070 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
The presence of the C=N and C-O-C stretching vibrations are indicative of the 1,3,4-oxadiazole ring.[4][10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Expected Molecular Ion Peak (M⁺): m/z = 220.08
-
Common Fragmentation Patterns: The fragmentation of 1,3,4-oxadiazoles often involves cleavage of the heterocyclic ring.[11] Key fragments may include the benzoyl cation ([C₆H₅CO]⁺, m/z = 105) and fragments resulting from the loss of the dimethoxymethyl group or its components.
Potential Applications and Future Directions
Given the established importance of the 1,3,4-oxadiazole scaffold in drug discovery, 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole represents a valuable compound for further investigation. The dimethoxymethyl group can serve as a protected aldehyde, which could be deprotected under acidic conditions to yield the corresponding 2-formyl-5-phenyl-1,3,4-oxadiazole. This aldehyde functionality opens up a vast array of possibilities for further chemical modifications, such as the synthesis of Schiff bases, hydrazones, and other derivatives, allowing for the exploration of a wider chemical space and the potential discovery of new bioactive molecules.
This technical guide provides a solid foundation for the synthesis and characterization of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole. The detailed protocols and predicted spectroscopic data are intended to empower researchers to confidently produce and verify this compound, paving the way for its use in a variety of research and development applications.
References
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL not available)
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. (URL not available)
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Journal of Ethnopharmacology. (URL not available)
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2021). Current Organic Chemistry.
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules. [Link]
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- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
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Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]
- One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: An Application Note and Protocol Guide. Benchchem. (URL not available)
- Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. (2014). Research & Reviews: Journal of Chemistry. (URL not available)
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Mass spectrometric study of some protonated and lithiated 2,5-disubstituted-1,3,4-oxadiazoles. (2003). Journal of the American Society for Mass Spectrometry. [Link]
- Electron ionization induced fragmentation of some oxadiazole and thiadiazole deriv
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1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
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